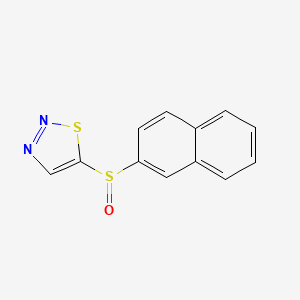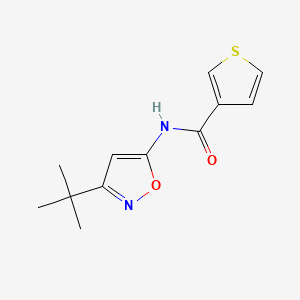![molecular formula C16H14ClNO4S B2558544 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid CAS No. 1384815-48-8](/img/structure/B2558544.png)
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique
Synthesis and Biological Screening
A study by Bassin, Cremlyn, and Swinbourne (1992) discussed the chlorosulfonation of polynuclear heterocyclic compounds, resulting in derivatives for biological screening. Although the specific compound you mentioned was not discussed, the methodology could be relevant for synthesizing similar compounds with potential biological activities. These synthesized compounds were explored as potential pest control agents, indicating a research interest in their applications for environmental and agricultural purposes (Bassin, Cremlyn, & Swinbourne, 1992).
Oxidative Desulfurization
Gao, Guo, Xing, Zhao, and Liu (2010) investigated the use of Bronsted acidic ionic liquids for the oxidative desulfurization of diesel fuel. While not directly related to the compound , the study highlights the potential for sulfonamide derivatives in catalytic processes for environmental cleanup, particularly in removing sulfur compounds from diesel to reduce pollution (Gao et al., 2010).
Anti-HIV and Antifungal Activities
Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, and Shahzad (2007) synthesized novel benzenesulfonamides with anti-HIV and antifungal activities. This indicates the potential therapeutic applications of sulfonamide derivatives in treating infections and diseases, further supporting the versatility and significance of chemical compounds like the one you're interested in for scientific research (Zareef et al., 2007).
Environmental Monitoring
A study by Ye, Bishop, Needham, and Calafat (2008) developed a method to measure environmental phenols, including parabens and triclosan, in human milk. This research underscores the importance of monitoring environmental contaminants and their potential health impacts, demonstrating the broader context in which sulfonamide derivatives might be studied for their environmental persistence and effects (Ye et al., 2008).
Agricultural Applications
Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, and Fraceto (2015) explored the use of nanoparticles for the sustained release of fungicides in agriculture. This research is relevant for the development of novel delivery systems for agricultural chemicals, potentially including sulfonamide derivatives, to enhance their efficiency and reduce environmental impact (Campos et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-[2-(2-chlorophenyl)ethenylsulfonylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-6-7-13(10-14(11)16(19)20)18-23(21,22)9-8-12-4-2-3-5-15(12)17/h2-10,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPNIQPSFAZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)
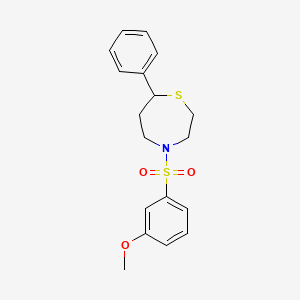

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)
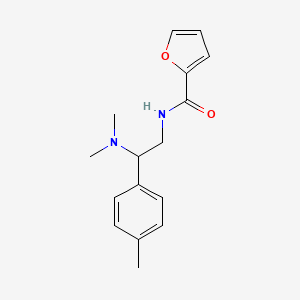

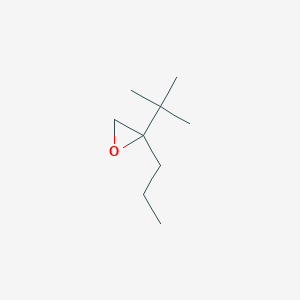
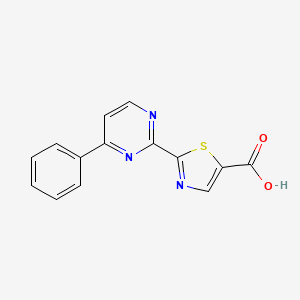
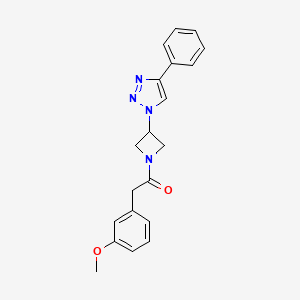
![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
